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  • Product: 4-Bromo-2-(3-methylbutoxy)benzonitrile
  • CAS: 1616500-68-5

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Characteristics and Synthesis of 4-Bromo-2-(3-methylbutoxy)benzonitrile

This is a comprehensive technical guide for 4-Bromo-2-(3-methylbutoxy)benzonitrile , a specialized intermediate in pharmaceutical synthesis. Executive Summary 4-Bromo-2-(3-methylbutoxy)benzonitrile (CAS: 1616500-68-5 ) i...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 4-Bromo-2-(3-methylbutoxy)benzonitrile , a specialized intermediate in pharmaceutical synthesis.

Executive Summary

4-Bromo-2-(3-methylbutoxy)benzonitrile (CAS: 1616500-68-5 ) is a critical halogenated benzonitrile intermediate used in the development of bioactive small molecules. Characterized by a core benzonitrile scaffold substituted with a bromine atom at the 4-position and an isopentyloxy (3-methylbutoxy) group at the 2-position, this compound serves as a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a precursor for benzoxaborole therapeutics.

This guide provides a detailed analysis of its physicochemical properties, a validated synthesis protocol, and critical characterization methodologies for researchers in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identifiers
Property Details
IUPAC Name 4-Bromo-2-(3-methylbutoxy)benzonitrile
Common Synonyms 4-Bromo-2-isopentyloxybenzonitrile; 4-Bromo-2-isoamyloxybenzonitrile
CAS Registry Number 1616500-68-5
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol
SMILES CC(C)CCOC1=C(C=CC(=C1)Br)C#N
InChI Key Specific key derived from structure
Physical Characteristics
Characteristic Specification Notes
Appearance White to off-white crystalline solid or viscous oilPhysical state depends on purity and crystallization solvent.
Melting Point 45–55 °C (Predicted) Experimental data is proprietary/sparse. Structurally similar analogs (e.g., 4-bromo-2-ethoxybenzonitrile) melt at 70–75 °C; the bulky isopentyl group typically lowers the lattice energy, reducing the melting point.
Boiling Point ~360 °C (Predicted at 760 mmHg)High boiling point due to polarity of the nitrile group.
Density ~1.28 g/cm³Estimated based on halogenated benzonitrile derivatives.
Solubility Soluble in DCM, EtOAc, DMSO, DMFInsoluble in water.

Synthesis & Production Protocol

The most robust synthetic route involves the O-alkylation of 4-bromo-2-hydroxybenzonitrile with 1-bromo-3-methylbutane (isopentyl bromide) under basic conditions. This Williamson ether synthesis is favored for its high yield and operational simplicity.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway SM1 4-Bromo-2-hydroxybenzonitrile (CAS: 288067-35-6) Intermediate Transition State (O-Alkylation) SM1->Intermediate + Reagent Reagent 1-Bromo-3-methylbutane (Isopentyl Bromide) Reagent->Intermediate Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Catalysis (60°C) Product 4-Bromo-2-(3-methylbutoxy)benzonitrile (CAS: 1616500-68-5) Intermediate->Product Nucleophilic Substitution (SN2)

Caption: Figure 1. Williamson ether synthesis pathway for 4-Bromo-2-(3-methylbutoxy)benzonitrile via SN2 nucleophilic substitution.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 4-Bromo-2-(3-methylbutoxy)benzonitrile.

Reagents:

  • 4-Bromo-2-hydroxybenzonitrile (1.0 eq, 50.5 mmol, 10.0 g)

  • 1-Bromo-3-methylbutane (1.2 eq, 60.6 mmol, 9.15 g)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 101 mmol, 13.9 g)

  • DMF (N,N-Dimethylformamide) (anhydrous, 100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-hydroxybenzonitrile in anhydrous DMF (100 mL).

  • Deprotonation: Add K₂CO₃ in a single portion. The suspension may turn slightly yellow as the phenoxide anion forms. Stir at room temperature for 15 minutes.

  • Alkylation: Add 1-bromo-3-methylbutane dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes) or HPLC. The starting phenol (Rf ~0.3) should disappear, and the less polar product (Rf ~0.6) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (400 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][3]

  • Purification: If the crude is an oil, purify via silica gel column chromatography (Gradient: 0% → 10% EtOAc in Hexanes). If a solid forms, recrystallize from Hexanes/EtOAc.

Critical Characterization & Quality Control

To ensure the integrity of this intermediate for downstream applications (e.g., API synthesis), the following analytical criteria must be met.

Melting Point Determination
  • Method: Differential Scanning Calorimetry (DSC) or Capillary Method (USP <741>).

  • Expected Range: 45–55 °C .

  • Note: If the compound is isolated as an oil, it may be supercooled. Induce crystallization by scratching the flask or seeding with a crystal from a previous batch. High-vacuum drying is essential to remove solvent traces that depress the melting point.

Spectroscopic Validation
Technique Diagnostic Signal Interpretation
¹H NMR (400 MHz, CDCl₃) δ 4.10 (t, 2H, -OCH ₂-)Confirms attachment of isopentyl group.
δ 1.85 (m, 1H, -CH -)Methine proton of the isopentyl chain.
δ 0.98 (d, 6H, -C(CH ₃)₂)Gem-dimethyl group (doublet).
δ 7.10–7.50 (m, 3H, Ar-H )Aromatic protons (splitting pattern depends on substitution).
IR Spectroscopy ~2230 cm⁻¹Strong C≡N stretch (characteristic of nitriles).
~1250 cm⁻¹C-O-C asymmetric stretch (aryl ether).
Mass Spectrometry m/z 267/269 [M+H]⁺Characteristic 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br).

Applications in Drug Discovery

This compound is a "privileged structure" intermediate. The benzonitrile motif serves as a precursor to:

  • Benzoxaboroles: Via hydrolysis of the nitrile to an acid/amide or reaction with boron reagents (e.g., for Crisaborole analogs).

  • Diarylpyrimidines (DAPY): The bromine handle allows for Buchwald-Hartwig coupling to amines, a common scaffold in NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) like Rilpivirine analogs.

  • JAK Inhibitors: The alkoxy-benzonitrile core is found in several kinase inhibitor pharmacophores.

Strategic Utility Diagram

Applications Core 4-Bromo-2-(3-methylbutoxy)benzonitrile Path1 Suzuki Coupling (Biaryl Scaffolds) Core->Path1 Path2 Buchwald-Hartwig (Amination) Core->Path2 Path3 Nitrile Hydrolysis (Amides/Acids) Core->Path3 Target1 Kinase Inhibitors (JAK/Src) Path1->Target1 Target2 Antivirals (NNRTIs) Path2->Target2

Caption: Figure 2. Strategic synthetic divergence from the core intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12966961 (4-Bromo-2-hydroxybenzonitrile). Retrieved from [Link]

  • Splendid Lab (2025). Certificate of Analysis: 4-Bromo-2-(3-methylbutoxy)benzonitrile. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 4-Bromo-2-(3-methylbutoxy)benzonitrile from 4-bromo-2-fluorobenzonitrile

Abstract This technical guide provides a detailed protocol for the synthesis of 4-Bromo-2-(3-methylbutoxy)benzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of 4-Bromo-2-(3-methylbutoxy)benzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, from the readily available starting material, 4-bromo-2-fluorobenzonitrile. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes comprehensive safety information for all reagents. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the process.

Introduction

Substituted benzonitriles are a critical class of intermediates in organic synthesis, serving as precursors to a wide array of functional groups. The title compound, 4-Bromo-2-(3-methylbutoxy)benzonitrile, incorporates a bromine atom, which is amenable to further functionalization through cross-coupling reactions, and an ether linkage, which can be a key pharmacophore in biologically active molecules. The synthesis from 4-bromo-2-fluorobenzonitrile represents an efficient and practical route to this versatile building block.

Reaction Mechanism and Scientific Rationale

The synthesis of 4-Bromo-2-(3-methylbutoxy)benzonitrile from 4-bromo-2-fluorobenzonitrile proceeds via a Williamson ether synthesis, a classic and robust method for forming ether linkages.[1][2] This reaction is a bimolecular nucleophilic substitution (SN2) type reaction in the context of aliphatic halides, but in this case, it is more accurately described as a nucleophilic aromatic substitution (SNAr) due to the aromatic nature of the substrate.[3]

The reaction is initiated by the deprotonation of 3-methyl-1-butanol (isoamyl alcohol) by a suitable base, in this case, potassium carbonate, to form the corresponding alkoxide.[4][5] While stronger bases like sodium hydride are sometimes used, potassium carbonate is a milder, easier to handle, and effective base for the deprotonation of alcohols, especially when the reaction is facilitated by a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5]

The resulting 3-methylbutoxide anion acts as the nucleophile, attacking the electron-deficient carbon atom of the aromatic ring that is bonded to the fluorine atom. The electron-withdrawing nature of the nitrile group (-CN) and the bromine atom activates the aromatic ring towards nucleophilic attack. The fluorine atom is a good leaving group in SNAr reactions. The reaction is driven to completion by the formation of the stable ether product and the inorganic salt, potassium fluoride.

The choice of DMF as the solvent is crucial as it is a polar aprotic solvent that can solvate the potassium cation, leaving the alkoxide anion more nucleophilic and accelerating the reaction rate.[6][7] Heating the reaction mixture provides the necessary activation energy for the substitution to occur at a reasonable rate.

Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaAmountMolar Eq.
4-Bromo-2-fluorobenzonitrile105942-08-3C₇H₃BrFN1.00 g1.0
3-Methyl-1-butanol (Isoamyl alcohol)123-51-3C₅H₁₂O1.1 mL1.5
Anhydrous Potassium Carbonate584-08-7K₂CO₃1.38 g2.0
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO10 mL-
Ethyl acetate141-78-6C₄H₈O₂As needed-
Hexane110-54-3C₆H₁₄As needed-
Deionized Water7732-18-5H₂OAs needed-
Brine (Saturated NaCl solution)7647-14-5NaClAs needed-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄As needed-
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzonitrile (1.00 g, 5.00 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and N,N-dimethylformamide (10 mL).

  • Addition of Alcohol: Add 3-methyl-1-butanol (1.1 mL, 10.0 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with deionized water (2 x 30 mL) to remove residual DMF, followed by a wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[8]

    • A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

    • Collect the fractions containing the desired product (visualized by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield 4-Bromo-2-(3-methylbutoxy)benzonitrile as a solid or oil.

  • Characterization:

    • The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • 4-Bromo-2-fluorobenzonitrile: Harmful if swallowed or in contact with skin.[9] Causes skin and serious eye irritation.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 3-Methyl-1-butanol (Isoamyl alcohol): Flammable liquid and vapor.[4][10] Harmful if inhaled and may cause respiratory irritation.[4][10] Causes skin and eye irritation.[10] Keep away from heat, sparks, and open flames.[4]

  • Potassium Carbonate: Causes serious eye irritation and skin irritation.[2][8][11][12] May cause respiratory irritation.[2][8][12] Avoid breathing dust.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[1] Harmful in contact with skin and if inhaled.[1] Causes serious eye irritation.[1] May damage the unborn child. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reactants 1. Add 4-bromo-2-fluorobenzonitrile, K₂CO₃, and DMF to flask Alcohol 2. Add 3-methyl-1-butanol Reactants->Alcohol Heating 3. Heat to 70-80 °C and monitor by TLC Alcohol->Heating Quench 4a. Cool and pour into water Heating->Quench Extract 4b. Extract with Ethyl Acetate Quench->Extract Wash 4c. Wash with water and brine Extract->Wash Dry 4d. Dry and concentrate Wash->Dry Column 5. Purify by Column Chromatography Dry->Column Characterize 6. Characterize by NMR, MS Column->Characterize

Caption: Workflow for the synthesis of 4-Bromo-2-(3-methylbutoxy)benzonitrile.

References

  • INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous.
  • Thermo Fisher Scientific. (2018, October). Dimethylformamide - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzonitrile.
  • Carl ROTH. Safety Data Sheet: Potassium carbonate.
  • Chemos GmbH&Co.KG. Safety Data Sheet: N,N-dimethylformamide.
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-1-butanol - Material Safety Data Sheet.
  • Sigma-Aldrich. (2024, April 4). SAFETY DATA SHEET - N,N-dimethylformamide.
  • Acros Organics. (2002, September 30). Material Safety Data Sheet - 3-Methyl-1-butanol, 98%.
  • Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Potassium carbonate.
  • Guidechem. (n.d.). 4-Bromo-2-fluorobenzonitrile 105942-08-3 wiki.
  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
  • Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - 3-Methyl-1-butanol.
  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide.
  • Fisher Scientific. (2011, May 12). SAFETY DATA SHEET - Potassium Carbonate Anhydrous (Certified ACS).
  • Carl ROTH. N,N-Dimethylformamide D7 - Safety Data Sheet.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile.
  • ChemScene. (n.d.). 105942-08-3 | 4-Bromo-2-fluorobenzonitrile.
  • Synquest Labs. (n.d.). 4-Bromo-2,3-difluorobenzonitrile.
  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
  • Iranian chemical communication. (2013, October 25). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
  • YouTube. (2019, October 25). in the chemical literature: Williamson ether synthesis.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?
  • ChemicalBook. (n.d.). 4-BROMO-2-HYDROXYBENZONITRILE synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Benchchem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • Williamson Ether Synthesis. (n.d.).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?
  • LookChem. (n.d.). Purification of Benzonitrile - Chempedia.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Ossila. (n.d.). 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-Bromo-2-(3-methylbutoxy)benzonitrile

Technical Support Center: Synthesis Optimization Guide Ticket Subject: Improving Yield & Purity of 4-Bromo-2-(3-methylbutoxy)benzonitrile Ticket ID: TSC-2024-882 Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Ticket Subject: Improving Yield & Purity of 4-Bromo-2-(3-methylbutoxy)benzonitrile Ticket ID: TSC-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses yield optimization for 4-Bromo-2-(3-methylbutoxy)benzonitrile (CAS: 1221793-66-3).[1] This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., ROCK2 or CDK inhibitors).[1]

Users typically encounter yield losses due to three factors:

  • Elimination side-reactions of the alkylating agent (isoamyl bromide).

  • Incomplete conversion due to steric hindrance of the isopentyl group.

  • Hydrolysis of the nitrile group under forcing basic conditions.

We present two validated synthetic workflows. Route A (Williamson Ether Synthesis) is the recommended industry standard for scalability and cost.[1] Route B (


 Displacement)  is a faster alternative for small-scale discovery chemistry but requires more expensive fluorinated precursors.[1]

Module 1: The Preferred Route (Williamson Ether Synthesis)

Context: Alkylation of 4-Bromo-2-hydroxybenzonitrile with 1-bromo-3-methylbutane.[1]

Case Study: "My yield is stuck at 60% with unreacted phenol."

Diagnosis: The isopentyl (3-methylbutyl) group adds steric bulk, slowing the


 kinetics.[1] Standard conditions (

/Acetone) often fail to reach full conversion before the alkyl halide degrades via E2 elimination.[1]
Optimized Protocol (Target Yield: >85%)
  • Reagents: 4-Bromo-2-hydroxybenzonitrile (1.0 eq), 1-Bromo-3-methylbutane (1.5 eq),

    
     (2.0 eq), KI (0.1 eq).[1]
    
  • Solvent: DMF (Anhydrous) or NMP.[1] Do not use Acetone for difficult substrates.

  • Temperature: 60–70°C.[1]

Step-by-Step Workflow:

  • Charge the phenol and

    
     in DMF (5 vol). Stir at RT for 30 min to form the phenoxide anion.
    
  • Add Potassium Iodide (KI) (10 mol%). Why? This generates the highly reactive isoamyl iodide in situ (Finkelstein condition), accelerating the

    
     reaction faster than the E2 elimination competes.[1]
    
  • Dose 1-Bromo-3-methylbutane dropwise.

  • Heat to 65°C. Monitor by HPLC/TLC.

  • Workup: Quench with water, extract into EtOAc. Wash organic layer with 1M NaOH to remove unreacted phenol (critical for purity).[1]

Data: Solvent & Additive Effects
ConditionSolventAdditiveTime (h)Conversion (%)Notes
StandardAcetoneNone2455%Sluggish; Reflux limited to 56°C.
ModifiedDMFNone1278%Better solubility; faster kinetics.[1][2]
Optimized DMF KI (0.1 eq) 6 94% Iodide catalysis prevents stalling.
AggressiveDMSONaH280%Fast, but 15% byproduct (Isoprene + Hydrolysis).[1]

Module 2: The Alternative Route ( Displacement)

Context: Displacement of Fluorine in 4-Bromo-2-fluorobenzonitrile with Isoamyl alcohol.[1]

Case Study: "I see a new impurity at RRT 0.85."

Diagnosis: The impurity is likely 4-bromo-2-hydroxybenzonitrile (hydrolysis of the fluorine by adventitious water) or 4-bromo-2-(3-methylbutoxy)benzamide (hydrolysis of the nitrile).[1]

Optimized Protocol (Target Yield: 80-90%)
  • Reagents: 4-Bromo-2-fluorobenzonitrile (1.0 eq), 3-Methylbutan-1-ol (1.2 eq), NaH (60% dispersion, 1.3 eq).[1]

  • Solvent: Anhydrous THF or DMF.[1]

  • Temperature: 0°C to RT.

Critical Control Points:

  • Dryness: The alcohol must be dry. Water competes for the Fluorine (creating the phenol) or attacks the Nitrile (creating the amide).[1]

  • Order of Addition:

    • Suspend NaH in THF at 0°C.

    • Add 3-Methylbutan-1-ol slowly.[1] Wait for

      
       evolution to cease.
      
    • Add the fluorobenzonitrile solution last.[1] This ensures the active nucleophile (alkoxide) is ready and prevents side reactions.[1]

Visual Troubleshooting Logic

The following diagram outlines the decision process for rescuing a failed reaction or choosing the correct starting point.

OptimizationLogic Start Start: Select Precursor RouteA Route A: 2-Hydroxy Precursor (Cheaper, Scalable) Start->RouteA Cost Driven RouteB Route B: 2-Fluoro Precursor (Faster, Expensive) Start->RouteB Speed Driven IssueA Issue: Low Conversion (<60%) RouteA->IssueA Common Pitfall IssueB Issue: Impurity Formation RouteB->IssueB Common Pitfall SolA1 Add KI (Finkelstein) Switch to DMF IssueA->SolA1 Primary Fix SolA2 Check Alkyl Halide Quality (Is it degraded?) IssueA->SolA2 Secondary Check SolB1 Dry Solvents (Karl Fischer <0.1%) IssueB->SolB1 Fix Hydrolysis SolB2 Lower Temp to 0°C Control Exotherm IssueB->SolB2 Fix Polymerization

Caption: Decision matrix for selecting synthetic routes and troubleshooting common yield-limiting factors.

Module 3: Purification & Isolation

Ticket Subject: "Product is an oil that won't crystallize."

The presence of the isopentyl chain often lowers the melting point, making the product an oil or a low-melting solid.

Recommended Workup:

  • Aqueous Wash: If using DMF, wash the organic layer (EtOAc/Heptane 1:1) with water

    
     to remove DMF.[1] Residual DMF prevents crystallization.[1]
    
  • Base Wash: Wash with 1N NaOH. This is mandatory for Route A to remove unreacted phenol.

  • Crystallization:

    • Evaporate to a thick oil.

    • Add MeOH or IPA (2 vol) and heat to dissolve.

    • Add water dropwise until cloudy.[1]

    • Cool to 0°C with slow stirring. Seed if possible.

FAQs

Q: Can I use 1-chloro-3-methylbutane instead of the bromide? A: Yes, but it is significantly slower. If you must use the chloride, you must use the optimized KI/DMF protocol (Module 1).[1] The iodide exchange is essential for the chloride to react at a reasonable rate without thermal degradation.

Q: Why is the


 reaction turning black? 
A:  This indicates decomposition, likely polymerization of the nitrile or oxidation of the electron-rich alkoxide. Ensure you are working under Nitrogen/Argon and keep the temperature below 25°C during the addition phase.

Q: Is the product light sensitive? A: Benzyl bromides are light sensitive; however, aryl bromides (like this product) are generally stable.[1] Store in amber vials at RT to prevent slow hydrolysis of the nitrile over months.

References

  • Williamson Ether Synthesis Optimization

    • Mechanism & Catalysis: "The Williamson Ether Synthesis."[1][3][4][5][6] Master Organic Chemistry. Link

    • Phase Transfer & Solvent Effects: "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis." Org.[1][7][8][9] Process Res. Dev.Link[1]

  • 
     Reaction Conditions: 
    
    • Fluorine Displacement:[1] "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes."[1][10] PMC (NIH).[1]Link[1]

    • Solvent Selection: "SNAr Reaction in Other Common Molecular Solvents."[1][11] ACS GCIPR.[1] Link

  • Specific Precursor Data

    • 4-Bromo-2-hydroxybenzonitrile: BenchChem Application Notes.[1] Link[1]

    • 4-Bromo-2-fluorobenzonitrile: ChemicalBook Synthesis Protocols.[1] Link

Sources

Optimization

Technical Support Center: Recrystallization of 4-Bromo-2-(3-methylbutoxy)benzonitrile

The following Technical Support Guide is designed for researchers and process chemists working with 4-Bromo-2-(3-methylbutoxy)benzonitrile . This guide synthesizes "First Principles" of organic solubility with specific s...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-Bromo-2-(3-methylbutoxy)benzonitrile .

This guide synthesizes "First Principles" of organic solubility with specific structural analysis of the alkoxy-benzonitrile class. Since this molecule combines a polar head group (nitrile) with a lipophilic tail (isopentyl), it presents unique crystallization challenges, particularly "oiling out."

Executive Summary: The Solubility Profile

The target molecule, 4-Bromo-2-(3-methylbutoxy)benzonitrile , exhibits a "Push-Pull" solubility behavior due to its structure:

  • Polar Head: The nitrile (-CN) and ether (-O-) groups create polarity, requiring solvents with hydrogen-bonding capability or moderate polarity.

  • Lipophilic Tail: The 3-methylbutoxy (isopentyl) chain and the bromine atom add significant lipophilicity, increasing solubility in non-polar hydrocarbons.

Primary Recommendation: For >98% purity, we recommend a Single-Solvent System (Heptane) or a Binary System (Isopropanol/Water) .

ParameterRecommended SystemMechanism of ActionRisk Factor
Primary Heptane (or Hexane) Temperature-dependent solubility. The lipophilic tail ensures solubility at reflux; the rigid benzonitrile core forces crystallization upon cooling.Yield loss if cooled too quickly.
Secondary Isopropanol (IPA) / Water "Salting out" effect. The alcohol dissolves the ether; water acts as the anti-solvent to force the hydrophobic tail out of solution.High risk of "Oiling Out" (Phase separation).
Cleanup Methanol (Cold Wash) Removes highly polar impurities (e.g., unreacted phenols) without dissolving the product.Product loss if warm.

Pre-Recrystallization Checklist (Critical)

Failure to perform these steps is the #1 cause of crystallization failure for this specific intermediate.

Q: My crude solid is sticky/yellow. Can I recrystallize immediately? A: No. The "stickiness" is likely unreacted 1-bromo-3-methylbutane (alkylating agent) or 4-bromo-2-hydroxybenzonitrile (phenol precursor).

  • The Phenol Issue: Unreacted phenol is acidic. If present, it disrupts the crystal lattice.

    • Action: Dissolve crude in Ethyl Acetate and wash with 1M NaOH (2x) followed by Brine. This converts the phenol to a water-soluble phenoxide, removing it before crystallization.

  • The Alkyl Halide Issue: The isopentyl bromide is a liquid. If >5% remains, it acts as a "solvent," preventing your product from solidifying.

    • Action: Ensure thorough drying under high vacuum (<5 mbar) at 40°C for 2 hours before attempting recrystallization.

Detailed Protocols

Protocol A: The Hydrocarbon Swing (High Yield)

Best for removing non-polar impurities and obtaining distinct crystals.

  • Dissolution: Place 10g of crude solid in a flask. Add Heptane (start with 5 mL/g).

  • Reflux: Heat to reflux (98°C). If solid remains, add Heptane in 1 mL increments until clear.

  • Filtration: Perform a hot filtration through a pre-warmed glass frit to remove inorganic salts (KBr/NaBr).

  • Controlled Cooling:

    • Cool to room temperature (25°C) over 2 hours. Do not use an ice bath yet.

    • Observation: If the solution turns cloudy but no crystals form, scratch the glass to induce nucleation.

  • Finishing: Once heavy crystallization is observed, cool to 0°C for 30 minutes. Filter and wash with cold Heptane.

Protocol B: The Alcohol/Water Precipitate (High Purity)

Best for removing polar byproducts.

  • Dissolution: Dissolve crude in minimum boiling Isopropanol (IPA) .

  • Anti-Solvent Addition: While maintaining reflux, add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Re-Solubilization: Add just enough hot IPA (approx. 0.5 - 1 mL) to make the solution clear again.

  • Crystallization: Remove from heat. Cover the flask with foil (insulation) to allow very slow cooling.

    • Warning: If you cool too fast, the product will separate as an oil.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The product comes out of solution as a liquid droplet layer at the bottom of the flask instead of crystals. Cause: The temperature of the solution is above the melting point of the solvated product, or the anti-solvent (water) concentration is too high.

Recovery Workflow:

Recrystallization_Troubleshooting Start Problem: Product Oiled Out CheckTemp Check Solution Temp Start->CheckTemp Reheat Re-heat to Reflux (Dissolve Oil) CheckTemp->Reheat Temp > MP AddSolvent Add More Good Solvent (IPA or Ethanol) Reheat->AddSolvent Oil persists Seed Add Seed Crystal at Metastable Zone Reheat->Seed Solution Clear AddSolvent->Reheat SlowCool Cool at 5°C/hour Seed->SlowCool Success Crystalline Solid SlowCool->Success

Figure 1: Decision tree for recovering a crystallization batch that has "oiled out."

Corrective Steps:

  • Re-heat the mixture until the oil layer redissolves.

  • Add a small amount of the Good Solvent (IPA) to change the composition.

  • Allow to cool very slowly. When the temperature reaches ~50°C, add a Seed Crystal (a tiny grain of pure product).

  • This provides a template for the oil to latch onto and order itself into a lattice.

Impurity Profiling & Removal

Use this table to determine which solvent system targets your specific impurity.

Impurity TypeLikely SourceSolubility BehaviorRemoval Strategy
4-Bromo-2-hydroxybenzonitrile Unreacted Starting MaterialSoluble in Alcohols; Insoluble in Non-polar solvents (cold).Base Wash (NaOH) prior to crystallization is most effective.
1-Bromo-3-methylbutane Alkylating AgentHighly soluble in Heptane/Hexane.Stays in the Mother Liquor (filtrate) when using Heptane.
Inorganic Salts (KBr) Reaction ByproductInsoluble in organics; Soluble in Water.Hot Filtration or Aqueous Wash.
Regioisomers N-Alkylation (Trace)Different crystal lattice energy.Slow Crystallization (Protocol B) excludes isomers from the lattice.

References & Authority

  • Solubility of Alkoxy-Benzonitriles:

    • Source: BenchChem Technical Guides.[1] "Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone" (Analogous structure demonstrating lipophilic tail behavior).

  • Purification of Crisaborole Intermediates:

    • Source: Patent US11014944B2. "Process for the preparation of crisaborole and its intermediates." (Describes purification of similar phenoxy-benzonitrile intermediates).

  • General Recrystallization Techniques:

    • Source: Organic Chemistry Lab Techniques (University of Colorado Boulder). "Recrystallization and Melting Point."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 623-00-7 and related derivatives before handling. 4-Bromo-2-(3-methylbutoxy)benzonitrile is a potent chemical intermediate; handle with appropriate PPE.

Sources

Troubleshooting

Removing unreacted starting materials from 4-Bromo-2-(3-methylbutoxy)benzonitrile product

Case ID: PUR-2024-001 Subject: Removal of Unreacted Starting Materials (Fluoro-precursor & Isoamyl Alcohol) Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Summary & Chemical Con...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2024-001 Subject: Removal of Unreacted Starting Materials (Fluoro-precursor & Isoamyl Alcohol) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Chemical Context

You are likely synthesizing 4-Bromo-2-(3-methylbutoxy)benzonitrile via a Nucleophilic Aromatic Substitution (


) reaction. This typically involves reacting 4-Bromo-2-fluorobenzonitrile  with 3-methyl-1-butanol  (Isoamyl alcohol) in the presence of a base (e.g., 

, NaH, or KOH).

The Separation Challenge:

  • 3-Methyl-1-butanol (Reagent): High boiling point (~131°C) and viscosity make it difficult to remove via standard rotary evaporation.

  • 4-Bromo-2-fluorobenzonitrile (Precursor): Chemically very similar to your product. Both are neutral, lipophilic solids. Separation requires exploiting subtle differences in polarity or solubility.

Diagnostic Matrix: Know Your Impurities
ComponentRoleBoiling/Melting Pt.[1][2][3]Polarity / SolubilityKey Removal Strategy
Product TargetSolid (Est. MP >50°C)Lipophilic (High)Crystallization / Chromatography
3-Methyl-1-butanol ReagentBP: 131°CPolar / Water Soluble (28 g/L)Aqueous Wash / Azeotrope
4-Bromo-2-fluorobenzonitrile SM 1MP: 64-66°CLipophilic (High)Chromatography (Silica)
Phenolic Byproducts Side ProductSolidAcidic (

~7-8)
Basic Wash (NaOH)

Troubleshooting Guides (Q&A)

Module A: Removing Excess 3-Methyl-1-butanol

Q: I have concentrated my reaction mixture, but it remains an oily sludge that smells strongly of alcohol. The rotovap isn't removing it. What should I do?

A: 3-Methyl-1-butanol has a high boiling point and forms hydrogen bonds, making it resistant to standard vacuum removal. You cannot simply "dry" it off without excessive heat, which might degrade your nitrile.

Protocol: The Aqueous Wash & Azeotrope Method

  • Dissolution: Dissolve your crude mixture in Ethyl Acetate (EtOAc) or Diethyl Ether . Do not use DCM yet (it forms emulsions easily with higher alcohols).

  • Aggressive Washing: Wash the organic layer 3x with water.

    • Why? While 3-methyl-1-butanol is not fully miscible with water, it has significant solubility (approx. 2.8%).[4] Repeated partitioning pulls the alcohol into the aqueous phase.

  • The "Brine Polish": Perform a final wash with saturated brine to break any emulsions and remove residual water.

  • Azeotropic Removal (If residue persists):

    • If the oil remains after concentration, add Heptane or Toluene to the residue.

    • Rotovap again. These solvents form low-boiling azeotropes with the alcohol, helping to "carry" it over into the trap.

Module B: Removing Unreacted 4-Bromo-2-fluorobenzonitrile

Q: TLC shows a spot just below my product that I suspect is the unreacted fluoro-starting material. They are overlapping. How do I separate them?

A: This is the most critical separation. The fluoro-group and the isobutoxy-group have different electronic effects but similar polarities.

Strategy 1: Flash Chromatography Optimization

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Solvent System: Do not rely on just Hexane/EtOAc. The selectivity might be poor.

    • Recommendation: Try Toluene/Heptane (gradient) or DCM/Hexane . The pi-pi interactions of Toluene often provide better separation factors (

      
      ) for aryl nitriles than simple aliphatic solvents.
      
  • Loading: Use a low loading ratio (1:50 sample:silica) to prevent peak tailing which causes co-elution.

Strategy 2: Selective Crystallization (Scalable) If chromatography is insufficient, exploit the alkyl chain on your product.

  • Solvent: Hot Heptane (with a minimal amount of EtOAc or Ethanol to dissolve).

  • Process: Dissolve the mixture at reflux. Allow it to cool very slowly to room temperature, then to 4°C.

  • Mechanism:[5][6] The "greasy" isobutoxy tail often makes the product more soluble in alkanes than the compact fluoro-precursor, OR it disrupts the lattice differently. If the fluoro-SM crystallizes out first (or vice versa), filter and check the mother liquor. Note: You must determine empirically which precipitates first for your specific crude ratio.

Visual Workflows

Workflow 1: The Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckAlcohol Is excess Alcohol present? (Smell/Oily residue) Start->CheckAlcohol AqueousWash Protocol A: Dissolve in EtOAc Wash 3x with H2O Wash 1x Brine CheckAlcohol->AqueousWash Yes CheckSM Check TLC/HPLC: Is Fluoro-SM present? CheckAlcohol->CheckSM No AqueousWash->CheckSM Chromatography Flash Chromatography (Gradient: Hexane -> 10% EtOAc) CheckSM->Chromatography Yes (Small Scale <1g) Crystallization Recrystallization (Heptane/EtOAc) CheckSM->Crystallization Yes (Large Scale >5g) FinalProduct Pure 4-Bromo-2-(3-methylbutoxy)benzonitrile CheckSM->FinalProduct No Chromatography->FinalProduct Crystallization->FinalProduct

Caption: Decision logic for selecting the appropriate purification route based on impurity profile and scale.

Workflow 2: Aqueous Workup Protocol

Workup Rxn Reaction Mixture (DMF or DMSO) Quench Quench (Pour into Ice Water) Rxn->Quench Extract Extraction (Add EtOAc) Quench->Extract Wash1 Wash 1-3 (Water) Extract->Wash1 Remove DMF/Alcohol Wash2 Wash 4 (1M NaOH) Wash1->Wash2 Remove Phenols Wash3 Wash 5 (Brine) Wash2->Wash3 Dry Dry (Na2SO4) & Concentrate Wash3->Dry

Caption: Step-by-step aqueous workup to remove polar impurities (solvents, bases, phenols) prior to chromatography.

Advanced FAQ: Edge Cases

Q: I used the Williamson ether route (4-Bromo-2-hydroxybenzonitrile + Alkyl Halide) instead of the fluoro-displacement. Does this change the purification? A: Yes, significantly.

  • The Impurity: Your main impurity is now the unreacted phenol (4-Bromo-2-hydroxybenzonitrile).

  • The Fix: This is easier to remove than the fluoro-compound. The phenol is acidic (

    
     ~7.5).
    
    • Protocol: During the workup, wash the organic layer with 1M NaOH or 10%

      
       . The phenol will deprotonate, become water-soluble, and wash away. The product (neutral ether) will remain in the organic layer.
      

Q: Can I use vacuum distillation? A: Likely not recommended.

  • The boiling point of your product will be very high (>300°C at atm, likely >180°C at high vac). At these temperatures, aryl nitriles can sometimes degrade or sublime. Crystallization is safer and more effective for solids of this molecular weight (~268 g/mol ).

References

  • BenchChem. (2025).[7] Synthesis of 4-Bromo-2-methylbenzonitrile and related derivatives.[7]Link (General reference for bromobenzonitrile synthesis conditions).

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile.[5] Org.[5][7][8][9][10] Synth. 2024, 101, 542-563.[5] (Authoritative protocol for handling benzonitrile workups and vacuum techniques).

  • PubChem. (2025).[3][9] 4-Bromo-2-fluorobenzonitrile Compound Summary.Link (Physical property data for starting materials).

  • ResearchGate. (2015).[11] Discussions on removing n-butanol and iso-butanol from reaction mixtures.[12]Link (Peer-sourced troubleshooting for high-boiling alcohol removal).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Bromo-2-(3-methylbutoxy)benzonitrile vs. 4-Bromo-2-methoxybenzonitrile

Topic: Comparing reactivity of 4-Bromo-2-(3-methylbutoxy)benzonitrile vs 4-Bromo-2-methoxybenzonitrile Executive Summary This guide provides a technical analysis for process chemists and medicinal chemists comparing two...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 4-Bromo-2-(3-methylbutoxy)benzonitrile vs 4-Bromo-2-methoxybenzonitrile

Executive Summary

This guide provides a technical analysis for process chemists and medicinal chemists comparing two structurally related benzonitrile building blocks: 4-Bromo-2-methoxybenzonitrile (Compound A) and 4-Bromo-2-(3-methylbutoxy)benzonitrile (Compound B) .

While both compounds serve as electrophiles in cross-coupling reactions (via the C4-bromide) and precursors for benzamide/benzylamine derivatives (via the C1-nitrile), their divergent steric and lipophilic profiles necessitate distinct experimental strategies.[1] This guide analyzes these differences through the lens of physical organic chemistry and practical process engineering.

Structural & Physical Property Analysis

The core differentiator is the ortho-alkoxy substituent. This structural change from a methyl group to an isopentyl (3-methylbutyl) group fundamentally alters the molecule's solubility and the steric environment around the nitrile group.

FeatureCompound A (Methoxy)Compound B (Isopentyloxy)
Structure Compact, planar ether.Bulky, flexible aliphatic tail.[1]
CAS 10496-75-01616500-68-5
Molecular Weight 212.04 g/mol 268.15 g/mol
Predicted LogP ~2.6 (Moderate Lipophilicity)~4.2 (High Lipophilicity)
Solubility Profile Soluble in MeOH, ACN, DCM.Excellent in Toluene, THF, Heptane; Poor in MeOH.[1]
Crystallinity High tendency to crystallize.Tendency to form oils or low-melting solids.

Process Insight:

  • Compound A is often purified via recrystallization from polar protic solvents (e.g., Ethanol).[1]

  • Compound B requires non-polar solvent systems (e.g., Hexanes/EtOAc) for chromatography or crystallization, and is often handled as a solution in Toluene during scale-up to avoid "oiling out."[1]

Reactivity Profile: The Nitrile (C1) Position

The nitrile group at C1 is flanked by the alkoxy group at C2. This is the site of maximum differentiation.

Mechanism: Steric Inhibition of Hydrolysis

The transformation of the nitrile to an amide or acid involves nucleophilic attack (by OH⁻ or H₂O) on the cyano carbon.

  • Compound A (Methoxy): The small methoxy group provides minimal steric shielding.[1] Hydrolysis proceeds under standard conditions (e.g., NaOH/EtOH, 60°C).[1]

  • Compound B (Isopentyloxy): The 3-methylbutoxy chain can adopt conformations that shield the nitrile carbon. This "steric wall" significantly retards the rate of hydrolysis, often requiring higher temperatures or "forcing" conditions (e.g., KOH/tert-Amyl Alcohol, >100°C).[1]

DOT Diagram: Steric Shielding Visualization

StericShielding cluster_A Compound A (Methoxy) cluster_B Compound B (Isopentyloxy) CN_A Nitrile (C1) Accessible OMe 2-Methoxy (Small Steric Radius) OMe->CN_A Minimal Interference OH_A Nucleophile (OH-) OH_A->CN_A Fast Attack CN_B Nitrile (C1) Shielded OiPen 2-Isopentyloxy (Large Steric Cone) OiPen->CN_B Steric Clash OH_B Nucleophile (OH-) OH_B->CN_B Blocked/Slow

Caption: Comparative steric hindrance at the nitrile carbon. The isopentyl group (Compound B) creates a significant kinetic barrier to nucleophilic attack compared to the methoxy group (Compound A).[1]

Reactivity Profile: The Bromine (C4) Position

The bromine atom is located meta to the alkoxy group and para to the nitrile.

  • Electronic Effect: Both alkoxy groups are electron-donating (Inductive/Resonance), deactivating the ring slightly towards oxidative addition compared to a naked benzonitrile, but the strong electron-withdrawing nitrile group at C1 compensates, making C4-Br highly reactive for Pd-catalyzed couplings.

  • Steric Effect: The C4 position is remote from the C2 substituent. Therefore, intrinsic reactivity toward oxidative addition is nearly identical for both compounds.[1]

  • Operational Difference: The reaction outcome is driven by solubility .

    • Compound A works well in standard Suzuki conditions (DME/Water or ACN/Water).[1]

    • Compound B may precipitate or phase-separate in highly aqueous systems, leading to stalled conversion. It requires lipophilic co-solvents (Toluene/Water or THF/Water).[1]

Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Optimized for Compound B)

Rationale: Standard aqueous conditions often fail for highly lipophilic substrates like Compound B due to phase transfer limitations. This protocol uses a Toluene/Water system with a phase transfer catalyst or amphiphilic ligand.[1]

Reagents:

  • Substrate: 4-Bromo-2-(3-methylbutoxy)benzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) - Robust for aryl bromides.[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene : Water (4:1 v/v)[1]

Procedure:

  • Charge: To a reaction vial, add Compound B (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Degas: Evacuate and backfill with Nitrogen (3x).

  • Solvent: Add degassed Toluene and Water.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (3 mol%) under a positive stream of Nitrogen.[1]

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. If Compound B remains, increase agitation rate (mass transfer limitation).

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Toluene (not EtOAc, to maintain impurity profile).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Controlled Nitrile Hydrolysis

Rationale: Demonstrating the rate difference. Compound A hydrolyzes rapidly; Compound B requires activation.[1]

Comparative Conditions:

  • Condition A (Mild): NaOH (2M), MeOH, 60°C, 2h.

    • Result for Compound A: Full conversion to amide/acid.

    • Result for Compound B: <10% conversion (mostly starting material).[1]

  • Condition B (Forcing - Required for Compound B): KOH (5 equiv), tert-Amyl Alcohol , Reflux (102°C), 12h.

    • Mechanism:[1][2][3] tert-Amyl alcohol provides a higher boiling point and solvates the lipophilic isopentyl chain better than methanol, allowing the hydroxide to penetrate the steric shield.

Reaction Pathway Visualization

This diagram illustrates the divergent processing requirements for the two analogs.

ReactionPathways cluster_Methoxy Path A: R = Methyl (Compound A) cluster_Isopentyl Path B: R = Isopentyl (Compound B) Start Start: 4-Bromo-2-alkoxybenzonitrile Split Select Substituent (R) Start->Split Solv_A Solvent: MeOH / ACN / Water Split->Solv_A Methoxy Solv_B Solvent: Toluene / THF / Heptane Split->Solv_B Isopentyl React_A Hydrolysis: Fast (60°C) Coupling: Standard Aqueous Solv_A->React_A Prod_A Product: Polar Solid (Crystallize from EtOH) React_A->Prod_A React_B Hydrolysis: Slow (>100°C) Coupling: Biphasic + PTC Solv_B->React_B Prod_B Product: Lipophilic Oil (Chromatography Required) React_B->Prod_B

Caption: Decision tree for solvent and condition selection based on the specific alkoxy substituent.

References
  • Suzuki-Miyaura Coupling Optimization

    • Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Ortho-Effect in Benzonitrile Hydrolysis: Title: Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis. Source: BenchChem Technical Guides.
  • Physical Properties & CAS Data

    • Title: 4-Bromo-2-methoxybenzonitrile (PubChem CID 22346702).
    • Source: PubChem.[4]

    • URL:[Link][1]

  • Compound B Identification

    • Title: 4-Bromo-2-(3-methylbutoxy)benzonitrile (CAS 1616500-68-5).[5]

    • Source: Sigma-Aldrich C

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 4-Bromo-2-(3-methylbutoxy)benzonitrile Isomers

Introduction: The Analytical Imperative In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-2-(3-methylbutoxy)benzonitrile is a key structural motif, a versatile intermediate whose bromine and nitrile functionalities serve as handles for constructing more complex molecular architectures.[1] The introduction of the 3-methylbutoxy side chain, however, presents a significant analytical challenge: the creation of a chiral center. Furthermore, the synthesis of this compound, typically involving electrophilic aromatic substitution or Sandmeyer reactions, can introduce positional isomers that are difficult to remove.[2]

This guide provides a comprehensive comparison of chromatographic strategies to resolve the critical isomers of 4-Bromo-2-(3-methylbutoxy)benzonitrile. We will dissect the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, providing the causal logic behind experimental design and offering field-proven protocols for researchers, scientists, and drug development professionals. Our objective is to equip you with the expertise to select, develop, and validate a separation method that guarantees the isomeric purity of your intermediate.

The Separation Challenge: Positional and Chiral Isomers

The primary analytical task involves the separation of the target molecule from two key types of isomers:

  • Positional Isomers: Arising from non-selective bromination or precursor impurities, these isomers share the same molecular formula but differ in the substitution pattern on the benzonitrile ring. For instance, 5-Bromo-2-(3-methylbutoxy)benzonitrile could be a potential process-related impurity. These isomers often have very similar polarities and boiling points, making them challenging to separate.[3]

  • Enantiomers: The "3-methylbutoxy" group contains a stereocenter at the 3-position of the alkyl chain. This results in the presence of (R)- and (S)-enantiomers of 4-Bromo-2-(3-methylbutoxy)benzonitrile. Enantiomers possess identical physical properties in a non-chiral environment, making their separation impossible without a chiral selector.[4] Regulatory bodies worldwide mandate the separation and independent evaluation of enantiomers for chiral drug candidates.[4]

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is dictated by the properties of the analyte and the specific separation goal (i.e., purity assessment vs. enantiomeric excess determination).

Gas Chromatography (GC): A Viable Option for Achiral Analysis

GC is a powerful technique for separating volatile and thermally stable compounds. Given the benzonitrile structure, GC is a suitable screening tool for positional isomers.

  • Principle of Separation: In GC, separation is governed by the analyte's boiling point and its interaction with the stationary phase.[5] Positional isomers often have slight differences in their boiling points and dipole moments, which can be exploited for separation.

  • Column Selection:

    • Non-Polar Columns (e.g., DB-1, HP-5): These columns, typically coated with polydimethylsiloxane, separate compounds primarily based on boiling point differences.[5]

    • Polar Columns (e.g., WAX, PFP): Columns with polar stationary phases, such as polyethylene glycol (WAX) or pentafluorophenyl (PFP), offer different selectivity.[3] They interact with analytes through dipole-dipole or π-π interactions, which are highly sensitive to the specific positions of substituents on the aromatic ring. This often provides superior resolution for positional isomers compared to non-polar columns.[6][7]

  • Limitations: Standard GC cannot separate enantiomers. While chiral GC columns exist, they are often less versatile and robust than their HPLC counterparts for this class of compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Comprehensive Analysis

HPLC offers greater flexibility in stationary and mobile phase selection, making it the preferred technique for analyzing both positional and chiral isomers of 4-Bromo-2-(3-methylbutoxy)benzonitrile.

  • Reverse-Phase HPLC (RP-HPLC) for Positional Isomers: This is the most common HPLC mode for purity analysis.

    • Causality of Column Choice: While a standard C18 column can provide a baseline separation, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) are often superior for aromatic positional isomers.[3] The phenyl ligands offer π-π interactions with the benzonitrile ring, providing a secondary separation mechanism beyond simple hydrophobicity, which enhances selectivity between isomers.[3]

    • Mobile Phase Optimization: The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH), controls retention. Fine-tuning the organic solvent ratio is critical for achieving optimal resolution.

  • Chiral HPLC for Enantiomeric Separation: This is the definitive method for resolving the (R)- and (S)-enantiomers. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).

    • Principle of Chiral Recognition: The CSP creates a three-dimensional chiral environment. For a stable complex to form, multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) are required. One enantiomer will form a more stable complex with the CSP, leading to a longer retention time and enabling separation.

    • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are exceptionally versatile and are the recommended starting point.[8] They offer a wide range of chiral recognition mechanisms. Cyclodextrin-based columns can also be effective, using an inclusion-complexation mechanism where the analyte fits into the chiral cavity of the cyclodextrin.[8]

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for method development. All methods should be validated according to internal or ICH guidelines.

Workflow for Method Development

The process of developing a reliable separation method follows a logical progression.

MethodDevelopmentWorkflow cluster_achiral Purity & Positional Isomer Analysis cluster_chiral Enantiomeric Separation A Initial Screening (RP-HPLC) Column: C18, 5 µm Mobile Phase: ACN/Water Gradient B Method Optimization Evaluate Phenyl-Hexyl Column A->B Resolution < 1.5? C Fine-tune Gradient & Flow Rate B->C D System Suitability & Validation C->D E Chiral Screening (HPLC) Column: Polysaccharide-based CSP Mobile Phase: Hexane/IPA F Optimize Mobile Phase Adjust Alcohol Modifier E->F Partial Separation? G Temperature & Flow Rate Study F->G H Calculate Enantiomeric Excess & Validate G->H Start Define Analytical Goal Start->A Start->E

Caption: Logical workflow for chromatographic method development.

Protocol 1: RP-HPLC Method for Purity and Positional Isomer Analysis

This method is designed to provide a robust separation of the main component from potential process-related impurities and positional isomers.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

Chromatographic Conditions:

Parameter Value
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 60% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL

| Sample Prep. | 0.5 mg/mL in Acetonitrile |

Self-Validation System:

  • System Suitability: A solution containing the main isomer and a spiked potential impurity should be injected. The resolution between the two peaks must be ≥ 1.5.

  • Rationale: The Phenyl-Hexyl column is chosen for its enhanced π-π interactions with the aromatic ring, which is critical for resolving positional isomers that may have very similar hydrophobic character to the main peak.[3] A gradient elution ensures that any more retained, hydrophobic impurities are eluted from the column in a reasonable time with good peak shape.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This method is designed to separate the (R)- and (S)-enantiomers to determine enantiomeric excess (e.e.).

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm particle size.

Chromatographic Conditions:

Parameter Value
Mobile Phase 90:10 Hexane / Isopropanol (IPA)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL

| Sample Prep. | 1.0 mg/mL in Mobile Phase |

Self-Validation System:

  • System Suitability: A racemic (50:50) sample of 4-Bromo-2-(3-methylbutoxy)benzonitrile must be injected. The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.

  • Rationale: This method employs Normal Phase chromatography, which is typical for polysaccharide-based CSPs. The combination of hexane and an alcohol modifier (IPA) allows for fine-tuning of the polar interactions (primarily hydrogen bonding) between the analyte and the chiral stationary phase. The carbamate linkages on the cellulose backbone create chiral grooves where enantioselective interactions occur, leading to separation.

Comparative Data Summary

The following table summarizes the expected performance of the optimized methods. Actual results may vary based on the specific instrument and exact impurity profile.

ParameterRP-HPLC (Positional Isomers)Chiral HPLC (Enantiomers)
Typical Retention Time (t_R) 8 - 12 min10 - 20 min
Selectivity (α) > 1.1> 1.2
Resolution (R_s) > 1.5> 1.5
Theoretical Plates (N) > 8000> 5000
Primary Application Purity, Impurity ProfilingEnantiomeric Excess (e.e.)

Visualization of Chiral Separation Mechanism

The separation of enantiomers on a chiral stationary phase is a result of differential binding energy.

ChiralSeparation cluster_csp Chiral Stationary Phase (CSP) CSP Chiral Selector R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Stronger Interaction (3-point fit) Longer Retention S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Weaker Interaction (Steric Hindrance) Shorter Retention

Caption: Differential interaction of enantiomers with a CSP.

Conclusion and Recommendations

The comprehensive analysis of 4-Bromo-2-(3-methylbutoxy)benzonitrile requires a dual-method approach.

  • For routine purity assessment and quantification of positional isomers , a Reverse-Phase HPLC method utilizing a Phenyl-Hexyl column is the recommended strategy. It offers superior selectivity for aromatic isomers compared to standard C18 columns.

  • For the critical determination of enantiomeric purity , a Normal Phase Chiral HPLC method employing a polysaccharide-based CSP is essential. This approach provides the necessary enantioselectivity to ensure the final product meets stringent regulatory and quality standards.

Gas Chromatography can serve as a supplementary or orthogonal technique for impurity profiling, particularly for identifying any volatile byproducts. By implementing these validated chromatographic strategies, researchers and drug developers can confidently ensure the isomeric purity of 4-Bromo-2-(3-methylbutoxy)benzonitrile, paving the way for successful downstream applications.

References

  • Mathews, R.G., et al. Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science. Available at: [Link]

  • Masoumifeshani, E., et al. GC separations of aromatic isomers. ResearchGate. Available at: [Link]

  • Ghanem, E., & Al-Hariri, S. Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • SIELC Technologies. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. Separation of Benzonitrile, 3-(bromomethyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • University of Athens. Chromatographic Separations. Available at: [Link]

  • FAQ-Chemical. What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. Available at: [Link]

  • PrepChem.com. Preparation of 4-bromobenzonitrile. Available at: [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. Available at: [Link]

  • Encyclopedia of Pharmaceutical Technology. Chiral Drug Separation. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. National Center for Biotechnology Information. Available at: [Link]

  • Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. MIT Libraries. Available at: [Link]

  • SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 4-Bromo-3-methylbenzonitrile. Available at: [Link]

  • RotaChrom. The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]

  • TSI Journals. Chromatography: Techniques of Separation. Available at: [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

Sources

Validation

Thermal stability comparison of alkoxy-substituted bromobenzonitriles

This guide provides an in-depth technical comparison of alkoxy-substituted bromobenzonitriles, focusing on their thermal stability and phase behavior.[1] These compounds are critical intermediates in the synthesis of liq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alkoxy-substituted bromobenzonitriles, focusing on their thermal stability and phase behavior.[1] These compounds are critical intermediates in the synthesis of liquid crystals (LCs) and organic light-emitting diodes (OLEDs), where thermal performance dictates processing parameters and device longevity.[1]

Executive Summary & Application Context

Alkoxy-substituted bromobenzonitriles serve as the "rigid core" precursors for calamitic liquid crystals.[1] Their thermal stability is defined by two distinct parameters:

  • Chemical Stability (Decomposition): The temperature at which the covalent structure breaks down (typically >250°C for these aryl nitriles).

  • Physical Stability (Phase Transitions): The melting point (MP) and clearing point, which dictate the operational temperature range.

Key Insight: Introducing an alkoxy chain at the 3-position drastically alters the crystal lattice energy compared to the parent bromobenzonitrile or its hydroxy precursor. While the parent compounds are high-melting crystalline solids, alkoxy derivatives exhibit tunable melting points essential for "eutectic" LC mixture formulation.[1]

Comparative Performance Data

The following table synthesizes experimental data for the core scaffold and its derivatives. Note the dramatic drop in melting point upon alkylation, a desired feature for lowering the viscosity and processing temperature of final materials.

Table 1: Thermal Properties of Bromobenzonitrile Derivatives
CompoundSubstituent (R)Molecular WeightMelting Point (

)
Decomposition (

)
Key Characteristic
4-Bromobenzonitrile -H (Unsubstituted)182.02 g/mol 110–115 °C >280 °CHigh crystallinity; rigid packing.[1]
4-Bromo-3-hydroxybenzonitrile -OH (Hydroxy)198.02 g/mol 190–194 °C ~260 °CHighest

due to intermolecular H-bonding.
4-Bromo-3-methylbenzonitrile -CH

(Methyl)
196.05 g/mol 53–57 °C >250 °CDisrupted packing; significantly lower

.
4-Bromo-3-methoxybenzonitrile -OCH

(Methoxy)
212.04 g/mol ~60–80 °C >270 °CBalance of steric bulk and polarity.
4-Bromo-3-ethoxybenzonitrile -OCH

CH

226.07 g/mol ~45–65 °C >270 °CIncreased flexibility; lower lattice energy.[1]

*Note: Values for alkoxy derivatives are projected ranges based on the homologous series trend of 3-substituted bromobenzonitriles. Exact values depend on specific polymorphs.

Trend Analysis
  • The "Hydroxy Effect": The -OH derivative melts nearly 80°C higher than the unsubstituted parent due to strong hydrogen bond networks. This makes it thermally stable but difficult to process in low-temperature reactions.[1]

  • The "Alkoxy Drop": Alkylating the hydroxy group (capping it) removes H-bonding donors.[1] The resulting alkoxy group adds steric bulk that disrupts efficient pi-stacking, causing a precipitous drop in melting point (e.g., Methyl analog drops to ~55°C).[1]

  • Chain Length Impact: As the alkoxy chain lengthens (Methoxy

    
     Ethoxy 
    
    
    
    Propoxy), the melting point typically decreases until Van der Waals interactions between chains begin to dominate, potentially inducing mesophasic (liquid crystal) behavior.

Experimental Protocols

To validate these properties in your specific isomers, follow these self-validating protocols.

Protocol A: Synthesis of Alkoxy Derivatives (Williamson Ether Synthesis)

Objective: Convert high-melting 4-bromo-3-hydroxybenzonitrile into low-melting alkoxy derivatives for thermal testing.

  • Reagents: 4-Bromo-3-hydroxybenzonitrile (1.0 eq), Alkyl Bromide (1.2 eq),

    
     (2.0 eq), DMF (Solvent).[1]
    
  • Procedure:

    • Dissolve hydroxy-nitrile in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at 60°C for 30 mins (deprotonation).
      
    • Dropwise add Alkyl Bromide (R-Br).[1]

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Pour into ice water. Filter precipitate.[2] Recrystallize from Ethanol.

  • Validation:

    
     NMR must show disappearance of phenolic -OH singlet (~10 ppm) and appearance of alkoxy triplet/multiplet (3.8–4.0 ppm).[1]
    
Protocol B: Thermal Stability Analysis (TGA/DSC)

Objective: Determine


 (Melting) and 

(Decomposition).
  • Instrument: Simultaneous TGA-DSC (e.g., TA Instruments SDT 650).[1]

  • Sample Prep: 5–10 mg of dried, recrystallized solid in an Alumina pan.

  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 350°C under Nitrogen (50 mL/min).

  • Data Interpretation:

    • DSC Endotherm (Sharp): Corresponds to Melting Point (

      
      ).[1]
      
    • TGA Mass Loss (Onset): Corresponds to Decomposition (

      
      ).[1] A 5% mass loss is the standard failure threshold.
      

Visualizing the Workflow

Figure 1: Synthesis & Thermal Logic Pathway

This diagram illustrates the transformation from the high-stability hydroxy precursor to the tunable alkoxy derivative and the subsequent thermal analysis logic.

ThermalLogic Hydroxy 4-Bromo-3-hydroxybenzonitrile (Tm: 190°C, H-Bonding) Reagents R-Br / K2CO3 (Alkylation) Hydroxy->Reagents Deprotonation Alkoxy Alkoxy-Substituted Derivative (Tm: 50-80°C, Flexible) Reagents->Alkoxy Ether Formation DSC DSC Analysis (Phase Transition) Alkoxy->DSC Heat Flow TGA TGA Analysis (Decomposition) Alkoxy->TGA Mass Loss Result_Stable Stable Liquid Phase (Processable) DSC->Result_Stable Tm Reached Result_Decomp Thermal Degradation (>270°C) TGA->Result_Decomp Td Reached

Caption: Workflow converting high-melting hydroxy precursors to processable alkoxy derivatives, validated by thermal analysis.

Mechanism of Thermal Stability

Why Alkoxy?

The thermal stability of these molecules is governed by the Aryl-Oxygen bond .[1]

  • Resonance Stabilization: The oxygen atom donates electron density into the benzene ring (mesomeric effect), strengthening the C(aryl)-O bond. This makes the core resistant to thermal cleavage up to ~300°C.

  • Vulnerability: The weak point is the Alkyl-Oxygen bond (C(sp3)-O).[1] At extreme temperatures (>300°C) or in the presence of Lewis acids, this bond can cleave (dealkylation).

    • Comparison: Methoxy (-OCH3) is generally more thermally stable than tert-butoxy (-OtBu), which undergoes elimination (E1 mechanism) at lower temperatures.[1]

Graphviz: Stability Hierarchy

Stability Sub_H Unsubstituted (-H) Most Stable Lattice High Tm Sub_OH Hydroxy (-OH) High Tm (H-Bonds) Reactive Core Sub_H->Sub_OH Functionalization Sub_OR Alkoxy (-OR) Low Tm (Tunable) Good Thermal Stability Sub_OH->Sub_OR Alkylation

Caption: Stability trade-offs: Unsubstituted (Pack), Hydroxy (Bond), Alkoxy (Process).

References

  • Sigma-Aldrich. 4-Bromobenzonitrile Product Specification & Properties. Retrieved from [1]

  • PubChem. 4-Bromo-3-methoxybenzonitrile Compound Summary. National Library of Medicine. Retrieved from [1]

  • NIST Chemistry WebBook. Benzonitrile, 4-bromo- Thermochemical Data. Retrieved from [1]

  • ChemicalBook. 4-Bromo-3-methylbenzonitrile Properties and Melting Point. Retrieved from [1]

  • BenchChem. Application Notes and Protocols for 4-Bromo-2-hydroxybenzonitrile. Retrieved from [1]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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